![molecular formula C15H21NO5 B2509617 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid CAS No. 392237-81-9](/img/structure/B2509617.png)
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid
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Overview
Description
Scientific Research Applications
Selective COX-2 Inhibitors
This compound has been used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Anti-Inflammatory Agents
Compounds derived from this chemical have shown significant COX-2 inhibition with IC50 in the range of 0.06–0.09 μM, indicating powerful pharmacological potential . These compounds have been tested in vivo to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness .
Pain-Relieving Effects
Some of these potent compounds were thoroughly analyzed for their pain-relieving effects . This makes them potential candidates for the development of new pain management drugs.
Histological Changes
The compounds derived from “2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid” have been used to study histological changes . This can provide valuable insights into the effects of these compounds on various tissues and organs.
Toxicological Properties
These compounds have also been studied for their toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .
Pharmaceutical Manufacturing
Phenoxy acetic acid, which is a part of the compound, is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes . This indicates the wide range of applications of this compound in various industries.
Future Directions
The literature suggests that phenoxy acetamide and its derivatives, including 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid, could be promising therapeutic candidates . This opens up opportunities for chemists to design new derivatives of phenoxy acetamide that could potentially enhance safety and efficacy, thereby improving quality of life .
Mechanism of Action
Target of Action
The primary target of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the enzyme COX-2 . COX-2, or Cyclooxygenase-2, plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation.
Pharmacokinetics
The compound’s effectiveness in reducing inflammation suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid’s action include a significant reduction in inflammation . This is achieved through the inhibition of COX-2 and the subsequent decrease in prostaglandin production .
properties
IUPAC Name |
2-[[2-[3-(3-methylbutoxy)phenoxy]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(2)6-7-20-12-4-3-5-13(8-12)21-10-14(17)16-9-15(18)19/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHRZWCNDPCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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